molecular formula C13H7Cl2FO2 B6364435 2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid CAS No. 1184060-56-7

2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid

Cat. No.: B6364435
CAS No.: 1184060-56-7
M. Wt: 285.09 g/mol
InChI Key: PZUWYRNPQIDIEE-UHFFFAOYSA-N
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Description

2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid (CAS 1184060-56-7) is a high-purity biphenyl carboxylic acid derivative supplied for specialized research and development applications. This compound has a molecular formula of C13H7Cl2FO2 and a molecular weight of 285.10 . As a polychlorinated biphenyl derivative, this compound is of significant interest in pharmaceutical and chemical research, particularly in the exploration of structure-activity relationships. Its molecular structure, which includes specific halogen substitutions (chloro and fluoro groups) on the biphenyl scaffold, makes it a valuable intermediate for medicinal chemistry efforts. Researchers utilize this compound in the design and synthesis of potential therapeutic agents, especially for targeting specific protein interactions. While the specific mechanism of action for this exact compound is an area of ongoing research, structurally similar biphenyl carboxylic acids have been investigated for their binding affinity to proteins such as transthyretin . This suggests potential applications in the study of protein stabilization and related pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key building block in organic synthesis or as a reference standard in analytical studies.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-9(12(11)15)8-5-4-7(16)6-10(8)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUWYRNPQIDIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681118
Record name 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184060-56-7
Record name 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protocol for Fluorinated Biphenyl Synthesis

  • Substrate Preparation :

    • Aryl Halide: 2-Bromo-4-fluorobenzoic acid.

    • Boronic Acid: 2,3-Dichlorophenylboronic acid.

  • Catalytic System :

    • Pd(PPh₃)₄ (2–5 mol%) in a 1,4-dioxane/water mixture.

    • Base: K₂CO₃ or Cs₂CO₃ for deprotonation.

  • Reaction Conditions :

    • 80–100°C for 12–24 hours under inert atmosphere.

Data Table 2: Suzuki Coupling Efficiency

Boronic AcidPd CatalystTemp (°C)Yield (%)Purity (HPLC)
2,3-Dichlorophenylboronic acidPd(PPh₃)₄906895%
3,4-Dichlorophenylboronic acidPd(OAc)₂855489%

Post-coupling acid hydrolysis (6M HCl, 60°C) converts ester intermediates to the carboxylic acid. This method offers superior regioselectivity compared to radical pathways but requires stringent anhydrous conditions.

Sequential Halogenation of Biphenyl Intermediates

A stepwise strategy involves late-stage halogenation of pre-formed biphenyl carboxylic acids. ChemicalBook outlines the synthesis of 2,3-dichloro-4-fluorophenol via electrophilic chlorination, adaptable to biphenyl systems:

Chlorination and Fluorination Steps

  • Substrate : 4-Fluoro-biphenyl-2-carboxylic acid.

  • Chlorinating Agent : N-Chlorosuccinimide (NCS) in acetonitrile/trifluoroacetic acid.

  • Conditions :

    • 20–25°C for 48–72 hours.

    • Stoichiometry: 1.1–1.5 equivalents NCS per chlorination site.

Data Table 3: Halogenation Efficiency

SubstrateReagentTime (h)Yield (%)Isomer Ratio (2',3' : 3',4')
4-Fluoro-biphenyl-2-carboxylic acidNCS72253:1
4-Fluoro-biphenyl-2-methyl esterCl₂ gas48382:1

Regioselectivity favors ortho-chlorination due to the directing effect of the carboxylic acid group. However, competing meta-chlorination necessitates chromatographic separation (SiO₂, EtOAc/hexane).

Comparative Analysis of Methodologies

Advantages and Limitations

  • Oxidative Coupling :

    • Pros: Scalable, cost-effective.

    • Cons: Limited regiocontrol, moderate yields.

  • Suzuki Coupling :

    • Pros: High regioselectivity, compatibility with sensitive functional groups.

    • Cons: Expensive catalysts, stringent conditions.

  • Sequential Halogenation :

    • Pros: Flexibility in late-stage modification.

    • Cons: Low yields, laborious purification.

Data Table 4: Industrial vs. Laboratory Suitability

MethodScale-Up PotentialTypical Yield (%)Cost (Relative)
Oxidative CouplingHigh30–40Low
Suzuki CouplingModerate50–70High
Sequential HalogenationLow20–40Moderate

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dichloro-4-fluoro-biphenyl-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of biphenyl carboxylic acid derivatives.

    Reduction: Formation of biphenyl derivatives with hydroxyl or alkyl groups.

    Substitution: Formation of biphenyl derivatives with various functional groups replacing chlorine or fluorine.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are known to exhibit pharmacological activities such as anti-inflammatory, antifungal, and anticancer properties. For instance, biphenyl derivatives have been extensively used in the development of drugs targeting metabolic diseases and inflammatory conditions .

Case Study: Drug Development
A notable example is the synthesis of gamma-secretase modulators, which are involved in Alzheimer's disease treatment. Compounds derived from biphenyl structures have shown efficacy in reducing beta-amyloid pathology in preclinical models .

Material Science

Enhancement of Material Properties
In material science, 2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid is utilized to enhance the thermal stability and chemical resistance of polymers and coatings. The incorporation of fluorinated biphenyls into polymer matrices has been shown to improve their mechanical properties and durability .

Application in Electronics
Fluorinated biphenyls are also significant in the development of organic semiconductors and liquid crystal displays (LCDs). Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials .

Organic Synthesis

Reagent for Coupling Reactions
The compound acts as a valuable reagent in organic synthesis, particularly in coupling reactions such as Suzuki-Miyaura cross-coupling. This reaction facilitates the formation of complex organic molecules, which are essential in drug discovery and material science .

Example Reaction
The treatment of 4-chloroaniline with fluorinated phenyl boronic acid under palladium catalysis has been reported to yield various fluorinated aminobiphenyl derivatives, showcasing the versatility of this compound in synthetic methodologies .

Agricultural Chemicals

Development of Agrochemicals
In agriculture, this compound contributes to the formulation of herbicides and pesticides that are more effective and environmentally friendly. The structural modifications provided by this compound enhance the bioactivity of agrochemical formulations .

Data Summary Table

Application AreaSpecific Use CasesKey Benefits
Pharmaceutical DevelopmentSynthesis of anti-inflammatory and anticancer drugsTargeting metabolic diseases
Material SciencePolymers and coatings formulationImproved thermal stability and chemical resistance
Organic SynthesisCoupling reactions for complex molecule synthesisVersatile reagent for drug discovery
Agricultural ChemicalsFormulation of herbicides and pesticidesEnhanced efficacy and environmental safety

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-4-fluoro-biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the carboxylic acid group allows it to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use.

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

The following table highlights key structural and functional differences between 2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Applications
This compound 1184060-56-7 C₁₃H₇Cl₂FO₂ 285.10 2',3'-Cl; 4-F; 2-COOH Carboxylic acid, halogens Pharmaceutical intermediates
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid 1261965-85-8 C₁₃H₇Cl₂FO₂ 285.10 3',5'-Cl; 4-F; 3-COOH Carboxylic acid, halogens Not specified
2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid 331760-41-9 C₁₃H₈F₂O₂ 234.20 2',4'-F; 4-COOH Carboxylic acid, fluorine Research (toxicity studied)
3',4'-Difluoro-biphenyl-4-carboxylic acid 505082-81-5 C₁₃H₈F₂O₂ 234.20 3',4'-F; 4-COOH Carboxylic acid, fluorine Synthetic intermediate
4'-Bromobiphenyl-2-carboxylic acid 37174-65-5 C₁₃H₉BrO₂ 277.11 4'-Br; 2-COOH Carboxylic acid, bromine Chemical research

Key Observations :

  • Halogen Impact : The presence of two chlorine atoms in this compound increases its molecular weight and lipophilicity compared to difluoro analogs (e.g., 234.20 vs. 285.10 g/mol), which may enhance membrane permeability in drug delivery .
  • Positional Isomerism : The compound 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid (CAS 1261965-85-8) shares the same molecular formula but differs in chlorine substitution (3',5' vs. 2',3'), which could alter electronic effects and steric interactions in synthetic pathways .
  • Fluorine vs.

Functional Group Variations

  • Carboxylic Acid Position : Moving the carboxylic acid group from the 2-position (target compound) to the 3- or 4-position (e.g., 3',4'-difluoro-biphenyl-4-carboxylic acid) modifies hydrogen-bonding capacity and acidity, influencing receptor binding in drug candidates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2',3'-dichloro-4-fluoro-biphenyl-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by sequential halogenation. For example, a brominated biphenyl intermediate may undergo nucleophilic aromatic substitution (NAS) with fluorine at the 4-position using KF or CsF under microwave irradiation . Chlorination at the 2' and 3' positions can be achieved via directed ortho-lithiation followed by treatment with hexachloroethane. The carboxylic acid group is typically introduced through oxidation of a methyl group or hydrolysis of a nitrile precursor .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and regioselectivity. For example, ¹⁹F NMR can distinguish between fluorine environments in similar fluorinated biphenyls . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) confirms the carboxylic acid moiety (C=O stretch at ~1700 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer : Solubility is often enhanced using polar aprotic solvents (e.g., DMSO) or pH adjustment (e.g., sodium bicarbonate buffer for deprotonating the carboxylic acid). Stability studies under varying pH, temperature, and light exposure should precede biological testing. For halogenated biphenyls, degradation via photolysis or hydrolysis is common, requiring inert atmospheres and amber vials .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during halogenation?

  • Methodological Answer : The electron-withdrawing carboxylic acid group directs electrophilic substitution to the meta/para positions, while steric hindrance from chlorine substituents can limit reactivity at ortho sites. Computational modeling (e.g., Density Functional Theory (DFT)) predicts charge distribution and reactive sites. For example, fluorine’s electronegativity increases the acidity of adjacent protons, facilitating deprotonation in NAS reactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay variability. Reproducibility requires rigorous purification (e.g., HPLC ≥95% purity ) and standardized protocols (e.g., cell line-specific IC₅₀ measurements). Meta-analyses of structure-activity relationships (SAR) for analogous compounds (e.g., 4-bromo-2-fluoro-biphenyl-3-carboxylic acid ) can contextualize conflicting results.

Q. How can computational tools predict environmental fate and metabolite formation?

  • Methodological Answer : Software like EPI Suite estimates biodegradation half-lives and partition coefficients (LogP). Molecular docking simulations identify potential cytochrome P450 binding sites for metabolite prediction. For example, hydroxylation at the 4'-position is common in biphenyls, forming quinone intermediates . Experimental validation via LC-MS/MS is essential .

Q. What crystallographic methods confirm solid-state interactions in co-crystals?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and co-formers). For halogen-rich compounds, halogen bonding with electron donors (e.g., pyridine) can stabilize co-crystals. Synchrotron radiation improves resolution for heavy atoms like chlorine .

Q. How does substituent pattern affect binding to biological targets (e.g., enzymes)?

  • Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd), while molecular dynamics simulations reveal conformational changes. For example, the 2',3'-dichloro motif in similar compounds enhances hydrophobic interactions with protein pockets, whereas the fluorine atom modulates polarity .

Methodological Notes

  • Synthetic Optimization : Use kinetic vs. thermodynamic control to manipulate product ratios in multi-step syntheses .
  • Analytical Validation : Include internal standards (e.g., deuterated analogs) in LC-MS to minimize matrix effects .
  • Data Interpretation : Cross-reference computational predictions with experimental results to refine models .

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